molecular formula C9H9NO2 B066999 3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile CAS No. 175276-62-7

3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile

Cat. No.: B066999
CAS No.: 175276-62-7
M. Wt: 163.17 g/mol
InChI Key: BTGHXCBKXUBEIA-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Scientific Research Applications

3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with an appropriate nitrile compound under specific conditions. For example, the reaction of 2,5-dimethylfuran with malononitrile in the presence of a base such as sodium ethoxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated furans.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethylfuran-3-yl)-pyrazoline: Another furan derivative with antimicrobial properties.

    2,5-Dimethylfuran: A simpler furan compound used as a biofuel and chemical intermediate.

    3-Acetyl-2,5-dimethylfuran: Used in flavoring and fragrance industries.

Uniqueness

3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its nitrile group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(2,5-dimethylfuran-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGHXCBKXUBEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384011
Record name 3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-62-7
Record name 2,5-Dimethyl-β-oxo-3-furanpropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylfuran-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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